13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
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Overview
Description
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and a phosphorus-containing dioxaphosphepine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The initial step involves the synthesis of the naphthalene core through a series of Friedel-Crafts acylation reactions.
Introduction of the Phosphorus Moiety: The phosphorus-containing dioxaphosphepine ring is introduced via a cyclization reaction involving a phosphorus trichloride derivative.
Hydroxylation: The final step involves the hydroxylation of the compound to introduce the hydroxy group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Aromatic substitution reactions can occur, introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Scientific Research Applications
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar structural features.
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar aromatic structure.
Uniqueness
What sets (11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-oxide apart is its unique dioxaphosphepine ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
13-hydroxy-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21O4P/c33-37(34)35-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)36-37)22-13-5-2-6-14-22/h1-20H,(H,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPAIZCRXBEKDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133165 |
Source
|
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 8-hydroxy-6,10-diphenyl-, 8-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244725-08-3 |
Source
|
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 8-hydroxy-6,10-diphenyl-, 8-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244725-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 8-hydroxy-6,10-diphenyl-, 8-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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